1-(Anthracen-9-yl)pyridin-1-ium nitrate

Description

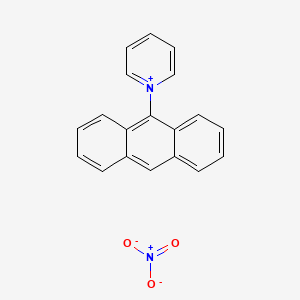

1-(Anthracen-9-yl)pyridin-1-ium nitrate is an anthracene-derived organic salt consisting of a pyridinium cation substituted at the 9-position of anthracene and a nitrate counterion. The anthracene moiety provides a rigid, planar aromatic system conducive to π-π stacking and charge-transfer interactions, while the pyridinium nitrate group introduces ionic character and strong electron-withdrawing effects.

Properties

CAS No. |

61865-09-6 |

|---|---|

Molecular Formula |

C19H14N2O3 |

Molecular Weight |

318.3 g/mol |

IUPAC Name |

1-anthracen-9-ylpyridin-1-ium;nitrate |

InChI |

InChI=1S/C19H14N.NO3/c1-6-12-20(13-7-1)19-17-10-4-2-8-15(17)14-16-9-3-5-11-18(16)19;2-1(3)4/h1-14H;/q+1;-1 |

InChI Key |

VWMPEBVULIYITD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=[N+](C=C1)C2=C3C=CC=CC3=CC4=CC=CC=C42.[N+](=O)([O-])[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural Features

Anthracene derivatives are typically functionalized with electron-donating or -withdrawing groups to modulate electronic properties. Key structural analogs include:

- cyano-ethylene-ANT: Features two cyano groups as strong electron acceptors .

- methyl-ethylene-ketone-ANT and tert-butyl-ethylene-ketone-ANT: Incorporate ketone acceptors with methyl/tert-butyl donors .

- (2E)-1-(anthracen-9-yl)-3-(4-chlorophenyl)prop-2-en-1-one: Includes a chlorophenyl-enone system, enhancing conjugation .

- 4-(Anthracen-9-yl)-2-phenylpyridine : Exhibits dihedral angles of 75.73° and 67.84° between anthracene and pyridine rings .

1-(Anthracen-9-yl)pyridin-1-ium nitrate differs by combining a pyridinium cation (strong electron-withdrawing effect) with a nitrate anion, likely enhancing ionic conductivity and redox activity compared to neutral analogs.

Electrochemical Properties

Cyclic voltammetry (CV) studies on anthracene derivatives reveal that electron-withdrawing substituents lower reduction potentials. For example:

- cyano-ethylene-ANT shows intense redox peaks due to strong electron withdrawal .

- tert-butyl-ethylene-ketone-ANT exhibits reduced redox activity due to tert-butyl’s electron-donating nature .

The pyridinium group in the target compound is expected to further lower the LUMO energy, increasing electron affinity. Nitrate’s strong oxidizing nature may also introduce unique redox behavior, though experimental validation is needed.

Crystallographic Data

Crystal structures of analogs provide insights into packing and intermolecular interactions:

- (2E)-1-(anthracen-9-yl)-3-(4-chlorophenyl)prop-2-en-1-one: Monoclinic (P21/c), refined to R = 0.0468 using SHELXL .

- 4-(Anthracen-9-yl)-2-phenylpyridine: Monoclinic system with intermolecular C–H···N interactions .

The target compound’s ionic nature may favor distinct packing motifs, such as alternating cationic and anionic layers, though its crystal structure remains uncharacterized. SHELX programs (e.g., SHELXL, SHELXT) are widely used for such analyses .

Research Findings and Data Tables

Table 1: Structural and Functional Comparison of Anthracene Derivatives

Table 2: Hazard Profiles of Selected Derivatives

Q & A

Q. What methods are recommended for synthesizing single crystals of anthracene-pyridinium derivatives for X-ray diffraction studies?

Single crystals of anthracene-pyridinium derivatives can be grown via slow solvent evaporation. For example, dissolving the compound in a mixed solvent system (e.g., dichloromethane and ethyl acetate) and allowing gradual evaporation at room temperature over 1–2 weeks yields light-yellow crystals suitable for X-ray analysis . Key parameters include solvent polarity, temperature, and evaporation rate to optimize crystal quality.

Q. How can researchers confirm the molecular structure of 1-(Anthracen-9-yl)pyridin-1-ium nitrate?

X-ray crystallography is the gold standard. Data collection using MoKα radiation (λ = 0.7107 Å) on a CCD area detector diffractometer, followed by structure solution via direct methods (e.g., SHELXS/SHELXD) and refinement with SHELXL, achieves R values < 0.05 . Hydrogen atoms are typically positioned geometrically and refined using anisotropic displacement parameters .

Q. What safety precautions are critical when handling anthracene-derived compounds?

Anthracene derivatives are light- and heat-sensitive, requiring storage in dark, cool environments. Safety data sheets (SDS) recommend using personal protective equipment (PPE), avoiding inhalation/ingestion, and ensuring proper ventilation. Waste disposal must comply with federal/state regulations due to potential environmental hazards .

Advanced Research Questions

Q. How can discrepancies in crystallographic data (e.g., bond lengths/angles) be resolved during refinement?

Contradictions often arise from thermal motion or disorder. SHELXL’s least-squares refinement with anisotropic displacement parameters (ADPs) and restraints for geometrically similar groups improves accuracy. For severe disorder, partial occupancy modeling or alternative space-group assignments may be necessary . Cross-validation against spectroscopic data (e.g., IR, NMR) resolves ambiguities .

Q. What computational tools are effective for analyzing intermolecular interactions in anthracene-pyridinium crystals?

PIXEL software quantifies non-covalent interactions (e.g., π-π stacking, C–H⋯H contacts) by partitioning electron density and calculating interaction energies. This complements crystallographic data to explain packing motifs and stability . For visualization, ORTEP for Windows generates anisotropic displacement ellipsoids, while WinGX assists in metric analysis .

Q. How do solvent polarity and crystallization conditions influence the photophysical properties of this compound?

Solvent polarity affects π-π stacking and charge-transfer interactions, altering UV-Vis absorption/emission profiles. Polar solvents like DMF may stabilize excited states, while non-polar solvents (e.g., hexane) favor aggregation. Controlled crystallization in mixed solvents (e.g., ethyl acetate/dichloromethane) balances solubility and intermolecular forces .

Q. What strategies optimize the refinement of twinned or low-resolution crystallographic data for anthracene derivatives?

For twinned data, SHELXL’s twin-law refinement and HKLF5 format correct for overlapping reflections. Low-resolution data benefit from restraints on bond lengths/angles and prior knowledge of molecular geometry. High-resolution data (>1.0 Å) allow for more precise ADPs and hydrogen atom localization .

Methodological Guidelines

-

Crystallographic Workflow :

- Data collection: Use a CCD detector with MoKα radiation.

- Structure solution: SHELXD for experimental phasing or intrinsic phasing for small molecules.

- Refinement: SHELXL with iterative cycles of least-squares minimization and Fourier mapping.

- Validation: Check R factors, residual density, and geometry with PLATON .

-

Safety Protocols :

-

Data Reporting :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.